A Technical Guide to Ethylenediamine Diacetate and its Analogs for Researchers and Drug Development Professionals
A Technical Guide to Ethylenediamine Diacetate and its Analogs for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of ethylenediamine (B42938) diacetate, a compound often referred to interchangeably with Ethylenediamine-N,N'-diacetic acid (EDDA), leading to significant confusion. This document delineates the distinct properties of both entities to provide clarity for researchers, scientists, and drug development professionals. We will address Ethylenediammonium diacetate (the salt) and Ethylenediamine-N,N'-diacetic acid (the chelating agent) separately, presenting their properties, experimental protocols for their characterization, and relevant chemical diagrams.
Disambiguation: Ethylenediamine Diacetate vs. Ethylenediamine-N,N'-diacetic acid (EDDA)
It is crucial to distinguish between two compounds often referred to by similar names:
-
Ethylenediammonium Diacetate : This is the salt formed from the acid-base reaction between one molecule of ethylenediamine and two molecules of acetic acid. Its chemical structure is that of an ammonium (B1175870) salt.
-
Ethylenediamine-N,N'-diacetic acid (EDDA) : This is a tetradentate chelating agent where two carboxymethyl groups are covalently attached to the nitrogen atoms of the ethylenediamine backbone.
This guide will detail the properties of both compounds to ensure accurate application in research and development.
Ethylenediammonium Diacetate
Ethylenediammonium diacetate is primarily utilized as a catalyst in organic synthesis, for instance, in the Henry reaction and Tandem-Knoevenagel-Hetero-Diels-Alder reactions.[1][2]
Physical and Chemical Properties
The physical and chemical properties of ethylenediammonium diacetate are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 38734-69-9 | [3][4] |
| Molecular Formula | C6H16N2O4 (or C2H8N2·2C2H4O2) | [4][5] |
| Molecular Weight | 180.20 g/mol | [3][4][5] |
| Appearance | Colorless needles or off-white solid | [1][6] |
| Melting Point | 114-120 °C | [1][7][8] |
| Solubility | Soluble in water, methanol, chloroform, dichloromethane, ethyl acetate, and toluene. Insoluble in ether. | [1][2][6] |
| Stability | Stable under recommended storage conditions. | [9] |
Experimental Protocols
A common method for the synthesis of ethylenediammonium diacetate involves the reaction of ethylenediamine with acetic acid in a suitable solvent.[1][10]
Materials:
-
Ethylenediamine (dry)
-
Glacial acetic acid
-
Diethyl ether (dry)
-
Methanol
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum desiccator
Procedure:
-
In a beaker, dissolve 12.0 g (0.2 mol) of dry ethylenediamine in 100 ml of dry ether.[1]
-
Place the beaker in an ice bath to cool the solution.
-
Prepare a solution of 24.0 g (0.4 mol) of glacial acetic acid in 20 ml of ether.[1]
-
Slowly add the acetic acid solution to the stirred ethylenediamine solution at a rate that prevents the ether from boiling.[1]
-
After the addition is complete, allow the mixture to crystallize overnight. For enhanced crystallization, the mixture can be left at 4°C for 14 hours.[1][10]
-
Collect the resulting crystals by suction filtration and wash them with ether.[1]
-
For purification, recrystallize the crude product from approximately 50 ml of methanol.[1]
-
Dry the purified colorless needles in a vacuum desiccator. The expected yield is approximately 27.5 g (75%).[1]
The melting point of the synthesized ethylenediammonium diacetate can be determined using a standard melting point apparatus.
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Logical Relationships and Workflows
The synthesis of ethylenediammonium diacetate follows a straightforward acid-base reaction.
Ethylenediamine-N,N'-diacetic acid (EDDA)
Ethylenediamine-N,N'-diacetic acid (EDDA) is a versatile chelating agent used in various applications, including the synthesis of metal complexes with potential therapeutic properties.[11][12] It acts as a haemostatic agent and is a key component in the synthesis of more complex molecules.[11][13]
Physical and Chemical Properties
The physical and chemical properties of EDDA are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 5657-17-0 | [11][14] |
| Molecular Formula | C6H12N2O4 | [14][15] |
| Molecular Weight | 176.17 g/mol | [12][14][15] |
| Appearance | White to almost white powder | [11][15] |
| Melting Point | 224 °C (decomposes) | [11][16] |
| Solubility | Soluble in warm water. | [11] |
| pKa values | pK1: 6.42, pK2: 9.46 (at 25°C) | [11] |
| Stability | Stable under recommended storage conditions. | [9] |
Experimental Protocols
EDDA can be synthesized by the carboxymethylation of ethylenediamine with chloroacetic acid.[17]
Materials:
-
Ethylenediamine
-
Chloroacetic acid
-
Sodium hydroxide (B78521)
-
Reaction vessel with temperature and pH control
Procedure:
-
In a reaction vessel, prepare an aqueous solution of ethylenediamine.
-
Separately, neutralize chloroacetic acid with a stoichiometric amount of sodium hydroxide solution to form sodium chloroacetate (B1199739).
-
Slowly add the sodium chloroacetate solution to the ethylenediamine solution while maintaining the temperature and pH at optimal levels to facilitate the N-alkylation reaction.
-
The reaction mixture is typically stirred for several hours until the reaction is complete, which can be monitored by techniques such as HPLC.
-
Upon completion, the product is isolated by acidification, which causes the EDDA to precipitate.
-
The precipitate is then filtered, washed with cold water, and dried.
The acid dissociation constants (pKa) of EDDA can be determined by potentiometric titration.
Procedure:
-
Accurately weigh a sample of EDDA and dissolve it in a known volume of deionized water.
-
Place the solution in a thermostatted vessel and insert a calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., NaOH).
-
Record the initial pH of the EDDA solution.
-
Add the titrant in small, known increments, recording the pH after each addition.
-
Continue the titration past the equivalence points.
-
Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve.
Signaling Pathways and Logical Relationships
EDDA is a tetradentate ligand, meaning it can bind to a central metal ion through four donor atoms (two nitrogen and two oxygen atoms). This chelating ability is fundamental to its function.
References
- 1. Ethylenediammonium diacetate - a mild and effective Henry reaction catalyst - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Ethylenediamine diacetate | CAS 38734-69-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Ethylenediamine diacetate | 38734-69-9 | Benchchem [benchchem.com]
- 4. Ethylenediamine diacetate | C6H16N2O4 | CID 10154317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. ETHYLENEDIAMINE DIACETATE | 38734-69-9 [chemicalbook.com]
- 7. ETHYLENEDIAMINE DIACETATE CAS#: 38734-69-9 [m.chemicalbook.com]
- 8. エチレンジアミン 二酢酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Ethylenediamine-N,N'-diacetic acid | 5657-17-0 [chemicalbook.com]
- 12. Ethylenediamine-N,N -diacetic acid = 98 5657-17-0 [sigmaaldrich.com]
- 13. US10472320B2 - Process to prepare phenolic ethylenediamine diacetic acid compounds - Google Patents [patents.google.com]
- 14. Ethylenediamine-n,n'-diacetate | C6H12N2O4 | CID 6994244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Ethylenediaminediacetic acid - Wikipedia [en.wikipedia.org]
- 16. Ethylenediamine-N,N -diacetic acid = 98 5657-17-0 [sigmaaldrich.com]
- 17. Ethylenediaminediacetic acid | 5657-17-0 | Benchchem [benchchem.com]
